Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine
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Overview
Description
Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine is a chemical compound with the molecular formula C14H21NO It is characterized by the presence of a butyl group attached to an amine, which is further connected to a (2E)-3-(2-methoxyphenyl)prop-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine typically involves the reaction of butylamine with (2E)-3-(2-methoxyphenyl)prop-2-en-1-aldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions result in various substituted amines or other derivatives.
Scientific Research Applications
Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine
- Butyl[(2E)-3-(2,6-dichlorophenyl)prop-2-en-1-yl]amine
Uniqueness
Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and the (2E)-configuration of the prop-2-en-1-yl moiety. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-4-11-15-12-7-9-13-8-5-6-10-14(13)16-2/h5-10,15H,3-4,11-12H2,1-2H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCQSUWYBAMWSR-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC=CC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC/C=C/C1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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